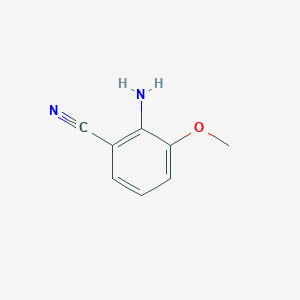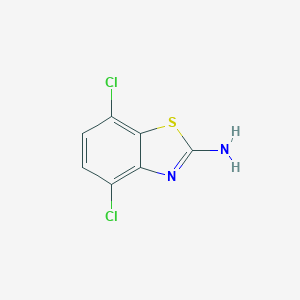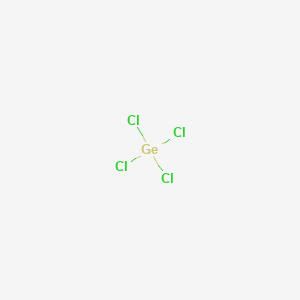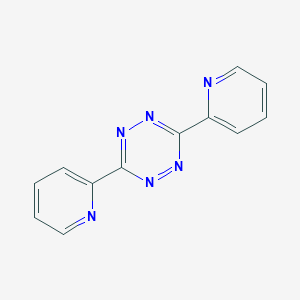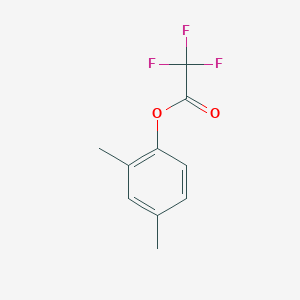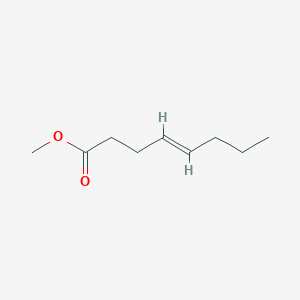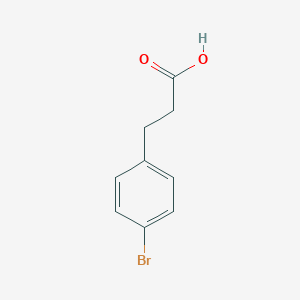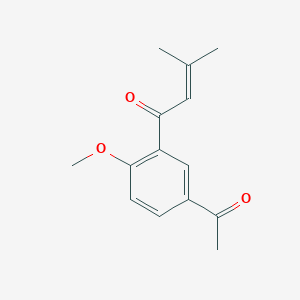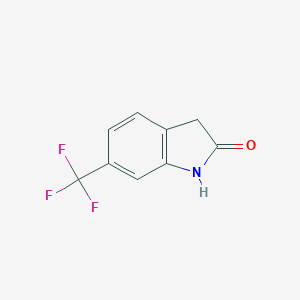
6-Trifluoromethyloxindole
Vue d'ensemble
Description
Comprehensive Synthesis of 6-Trifluoromethyloxindole
6-Trifluoromethyloxindole is a compound that has garnered interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The trifluoromethyl group is a significant moiety in medicinal chemistry, often imparting desirable properties to molecules such as increased lipophilicity and metabolic stability.
Synthesis Analysis
The synthesis of 6-trifluoromethyloxindole derivatives has been explored through various methodologies. One approach involves the conversion of 2-methyl-3-nitrobenzotrifluoride into (4-iodo-6-nitro-2-trifluoromethylphenyl)acetic acid, followed by several steps including iodination, condensation, oxidative decarboxylation, esterification, reductive cyclisation, and hydrolysis to yield 6-iodo-4-trifluoromethylisatin, an intermediate for further transformations . Another method describes the synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles, which can be used as photoaffinity labels in biological studies . Additionally, 6-trifluoromethylindolo[1,2-c]quinazolines and related heterocycles can be synthesized from readily available indoles and N-(2-iodophenyl)trifluoroacetimidoyl chlorides using a mild, two-step reaction involving addition-elimination/arylation via C-H bond functionalization .
Molecular Structure Analysis
The molecular structure of 6-trifluoromethyloxindole is characterized by the presence of the trifluoromethyl group attached to the indole skeleton. This structural motif is prevalent in many bioactive molecules and is known for its ability to modulate the biological activity of the compounds it is incorporated into.
Chemical Reactions Analysis
6-Trifluoromethyloxindole and its derivatives participate in various chemical reactions, including cycloaddition reactions to form spirooxindoles, which are prevalent in numerous natural products and pharmaceutical molecules . The introduction of the trifluoromethyl group into these frameworks can significantly enhance the properties of the molecule, making the synthesis of trifluoromethyl-containing spirooxindoles a valuable area of research .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-trifluoromethyloxindole derivatives are influenced by the trifluoromethyl group. This group is known to increase the lipophilicity of compounds, which can affect their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The presence of the trifluoromethyl group can also affect the chemical reactivity of the molecule, making it a subject of interest in the design of new pharmaceuticals and materials.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- 6-Trifluoromethyloxindole has been used in the synthesis of 6-iodo-4-trifluoromethylisatin, an intermediate in the synthesis of the growth hormone secretagogue SM-130686. This synthesis process is significant due to its high yield and simplicity, requiring only a single recrystallisation step for purification (Hume, Tokunaga, & Nagata, 2002).
Construction of Trifluoromethyl-Containing Spirooxindoles
- The trifluoromethyl group, including 6-Trifluoromethyloxindole, is utilized to improve the properties of molecules. The construction of trifluoromethyl-containing spirooxindoles has become a prominent research direction, with applications in pharmaceutical molecules (Gui, Wei, & Shi, 2020).
Antimicrobial Activity
- Research on N-(Indolyl)trifluoroacetamides based on substituted 6-aminoindoles, which include 6-Trifluoromethyloxindole derivatives, has demonstrated antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Stepanenko, Yamashkin, & Yurovskaya, 2020).
Improved Capacitive Performance in Supercapacitors
- Trifluoromethylated polyindoles, derived from 6-Trifluoromethyloxindole, have shown promise in energy storage materials for supercapacitors. These materials exhibit improved electrochemical behavior and thermal stability, making them valuable for applications in energy storage technologies (Wang et al., 2020).
Development of New Photoreactive Compounds
- The synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles demonstrates the application of 6-Trifluoromethyloxindole in creating bioactive indole metabolites for use in biological functional analysis (Murai et al., 2012).
Synthesis of Multi-Substituted Oxindoles
- Research on 3-fluoroalkenyloxindole ring-fused 3-trifluoromethyloxindoles highlights the potential of 6-Trifluoromethyloxindole in the synthesis of multi-substituted oxindoles. These compounds have shown inhibitory activities against human cancer cells, indicating their potential as lead compounds in cancer treatment (Liu et al., 2018).
Safety and Hazards
6-Trifluoromethyloxindole may cause skin and eye irritation, and may also cause respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided . In case of contact, it’s recommended to wash with plenty of water .
Mécanisme D'action
Target of Action
It’s known that the compound is used in the preparation of oxindole derivatives, which are often associated with neuronal death inhibitors .
Mode of Action
It’s known that the compound is involved in the synthesis of 2-trifluoromethylindoles from indoles . This process selectively introduces trifluoromethyl to indoles on the C2 position . A radical intermediate may be involved in this transformation .
Biochemical Pathways
The compound’s role in the synthesis of 2-trifluoromethylindoles suggests it may influence pathways involving indoles .
Pharmacokinetics
The compound is known to be a solid powder at room temperature , which could influence its bioavailability.
Result of Action
Given its role in the synthesis of 2-trifluoromethylindoles , it may contribute to the bioactivities associated with these compounds, such as neuronal death inhibition .
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature could influence its stability.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKWQOLOCLSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345980 | |
| Record name | 6-Trifluoromethyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trifluoromethyloxindole | |
CAS RN |
1735-89-3 | |
| Record name | 6-Trifluoromethyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1735-89-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
